molecular formula C9H7ClO4 B3246178 3-Acetyl-5-chloro-2-hydroxybenzoic acid CAS No. 1760-85-6

3-Acetyl-5-chloro-2-hydroxybenzoic acid

Cat. No.: B3246178
CAS No.: 1760-85-6
M. Wt: 214.6 g/mol
InChI Key: ZMZNUCLFNPKERZ-UHFFFAOYSA-N
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Description

Contextualization of Halogenated and Acetylated Hydroxybenzoic Acids in Organic Synthesis

Halogenated and acetylated hydroxybenzoic acids are important subclasses of substituted benzoic acids that serve as versatile building blocks in organic synthesis. The presence of a halogen atom, such as chlorine, can alter the electronic nature of the aromatic ring and provide a site for further chemical transformations. Halogenation of hydroxybenzoic acids is a key step in the synthesis of various pharmaceutical and agrochemical compounds. researchgate.net

The acetyl group, a carbonyl functional group, introduces a reactive center for various nucleophilic addition and condensation reactions. Acetylation of hydroxybenzoic acids, particularly salicylic (B10762653) acid derivatives, is a common strategy to modify their properties and biological activities. These dual functionalities—halogen and acetyl groups on a hydroxybenzoic acid scaffold—create a molecule with multiple reactive sites, making it a valuable intermediate for the synthesis of more complex chemical structures.

Historical Development and Significance of Related Salicylic Acid Derivatives in Chemical Research

The history of salicylic acid and its derivatives is a compelling narrative of discovery and therapeutic innovation. Salicylic acid, or 2-hydroxybenzoic acid, was initially isolated from willow bark in the 19th century and was recognized for its medicinal properties. mdpi.com However, its use was limited by its irritant effects.

This led to the development of acetylsalicylic acid, famously known as aspirin, by Felix Hoffmann at Bayer in 1897. rsc.orggoogle.com The acetylation of the hydroxyl group of salicylic acid resulted in a compound with retained therapeutic efficacy but reduced side effects. rsc.org This seminal discovery marked the beginning of a new era in medicinal chemistry and highlighted the importance of chemical modification in drug development. The ongoing research into salicylic acid derivatives continues to yield new compounds with diverse applications. guidechem.com

Structural Framework of 3-Acetyl-5-chloro-2-hydroxybenzoic Acid within the Benzoic Acid Class

This compound, with the Chemical Abstracts Service (CAS) number 1760-85-6 and the molecular formula C₉H₇ClO₄, is a multi-substituted derivative of benzoic acid. molaid.com Its structure features a benzoic acid core with a hydroxyl group at the C2 position, an acetyl group at the C3 position, and a chlorine atom at the C5 position.

The spatial arrangement of these functional groups dictates the molecule's chemical behavior. The hydroxyl and carboxylic acid groups are ortho to each other, a characteristic feature of salicylic acid derivatives. The acetyl group is adjacent to the hydroxyl group, and the chlorine atom is para to the hydroxyl group. This specific substitution pattern influences the molecule's electronic properties and steric environment, which in turn affects its reactivity and potential for forming intermolecular interactions. A patent has identified this compound as an intermediate in the preparation of amide compounds with potential antiviral activities, underscoring its relevance in medicinal chemistry research.

Detailed Research Findings

While specific research exclusively focused on this compound is limited in publicly accessible literature, its structural motifs suggest its utility as a key intermediate in the synthesis of more complex molecules. A notable application is its use in the preparation of novel amide compounds. These synthesized amides have been investigated for their potential antiviral properties, including activity against coronaviruses, bunyaviruses, and dengue virus. This highlights the role of this compound as a valuable starting material in the development of new therapeutic agents.

Data on this compound

Comprehensive, experimentally verified data for this compound is not widely available in public databases. The following tables are presented to structure the known information and highlight the areas where further research and data publication are needed.

Physicochemical Properties

PropertyValue
Molecular Formula C₉H₇ClO₄
Molecular Weight 214.60 g/mol
CAS Number 1760-85-6
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Spectroscopic Data

TypeData
¹H NMR Specific data not publicly available.
¹³C NMR Specific data not publicly available.
Infrared (IR) Specific data not publicly available.
Mass Spectrometry Specific data not publicly available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetyl-5-chloro-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO4/c1-4(11)6-2-5(10)3-7(8(6)12)9(13)14/h2-3,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZNUCLFNPKERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Cl)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of 3-Acetyl-5-chloro-2-hydroxybenzoic Acid

A retrosynthetic analysis of the target molecule suggests two primary logical disconnections. The most straightforward approach involves the disconnection of the acetyl group, identifying 5-chloro-2-hydroxybenzoic acid (5-chlorosalicylic acid) as the key precursor. This pathway relies on a C-acylation reaction, such as a Friedel-Crafts acylation or, more strategically, a Fries rearrangement, to introduce the acetyl group at the C-3 position.

A second, less common, disconnection would involve breaking the carbon-chlorine bond. This would presuppose the existence of 3-acetyl-2-hydroxybenzoic acid as an intermediate, which would then undergo regioselective chlorination at the C-5 position. However, controlling the regioselectivity of this chlorination step can be challenging. Therefore, the former strategy, starting from 5-chlorosalicylic acid, is generally considered the more viable synthetic route.

Precursor Synthesis and Functionalization Strategies

The successful synthesis of this compound is critically dependent on the efficient preparation of its key precursors and the strategic application of functionalization reactions.

The primary precursor for the synthesis is 5-chlorosalicylic acid. nih.govlookchem.com This intermediate is typically synthesized via the electrophilic chlorination of salicylic (B10762653) acid. wikipedia.orggoogle.com The strong ortho-, para-directing effect of the hydroxyl group, combined with the meta-directing nature of the carboxylic acid group, preferentially directs the incoming chlorine atom to the C-5 position, which is para to the hydroxyl group. Various chlorinating agents and conditions have been reported for this transformation. google.comchemicalbook.comgoogle.com Another documented method involves the Sandmeyer reaction, starting from 5-aminosalicylic acid. nih.govresearchgate.net

Table 1: Synthetic Methods for 5-Chlorosalicylic Acid

Starting Material Reagent(s) Solvent Temperature Yield Reference(s)
Salicylic acid Chlorine (Cl₂) Chlorobenzene 110-150 °C Good google.comgoogle.com
Salicylic acid N-chlorosuccinimide (NCS) / H₂SO₄ Acetonitrile (B52724) 20 °C 92% chemicalbook.com
5-Aminosalicylic acid NaNO₂ / H₂SO₄, then Cu₂Cl₂ / HCl EtOAc / H₂O < 268 K - nih.gov

The acetyl group (–COCH₃) is an acyl group that can be introduced onto an aromatic ring through reactions like Friedel-Crafts acylation. wikipedia.orgsigmaaldrich.com In the context of synthesizing this compound, the introduction of the acetyl group is the key C-C bond-forming step. This is typically achieved not by direct acylation of the final precursor, but through a rearrangement reaction. The process often begins with the O-acetylation of the phenolic hydroxyl group of 5-chlorosalicylic acid using an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. byjus.comrsc.org This forms the corresponding acetate (B1210297) ester, 2-acetoxy-5-chlorobenzoic acid. This ester then serves as the direct substrate for the subsequent C-acylation step.

Strategic Installation of Substituents

The precise placement of the chloro and acetyl groups on the salicylic acid backbone requires strategic control over the reaction sequence and conditions.

The synthesis of the 5-chlorosalicylic acid intermediate is a prime example of regioselective electrophilic aromatic substitution. The hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group, while the carboxylic acid group (-COOH) is a deactivating, meta-directing group. When salicylic acid undergoes chlorination, the powerful activating and directing effect of the -OH group dominates. It directs the electrophile (Cl⁺) to the positions ortho and para to it (C-3 and C-5). Steric hindrance from the adjacent -COOH group can disfavor substitution at the C-3 position, making the C-5 position (para to the -OH) the most favorable site for chlorination. nih.govrsc.orgnih.gov This inherent regioselectivity allows for the high-yield synthesis of the required 5-chloro isomer. google.com

With 5-chlorosalicylic acid in hand, the crucial step is the introduction of the acetyl group at the C-3 position. While direct Friedel-Crafts acylation is a possibility, it often suffers from poor yields when the aromatic ring is substituted with deactivating groups. wikipedia.org

A more effective and widely used method is the Fries rearrangement. wikipedia.orgthermofisher.cnorganic-chemistry.org This reaction involves the intramolecular rearrangement of a phenolic ester (in this case, 2-acetoxy-5-chlorobenzoic acid) to a hydroxy aryl ketone, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). wikipedia.orgbyjus.com The acyl group from the phenolic ester migrates to the aromatic ring, typically to the ortho or para positions relative to the hydroxyl group.

The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions, particularly temperature. wikipedia.orgbyjus.com

Low temperatures generally favor the formation of the para-isomer .

High temperatures tend to yield the ortho-isomer as the major product. wikipedia.orgbyjus.com

For the synthesis of this compound, the acetyl group must be installed at the C-3 position, which is ortho to the hydroxyl group. Therefore, the Fries rearrangement of 2-acetoxy-5-chlorobenzoic acid would be conducted at higher temperatures to promote the formation of the desired ortho-acylated product. The para position (C-5) is already occupied by the chlorine atom, which further ensures that acylation occurs at the only available ortho position (C-3). The reaction proceeds via the formation of an acylium ion intermediate which then attacks the aromatic ring in an electrophilic substitution. organic-chemistry.orgbyjus.com

Table 2: Key Features of the Fries Rearrangement for Acylation

Feature Description Reference(s)
Reaction Type Rearrangement of a phenolic ester to a hydroxy aryl ketone. wikipedia.orgbyjus.com
Catalyst Typically a Lewis acid (e.g., AlCl₃, BF₃, TiCl₄) or a Brønsted acid (e.g., HF). thermofisher.cnorganic-chemistry.org
Key Intermediate Acylium carbocation (R-C=O)⁺. organic-chemistry.orgbyjus.com
Regioselectivity Temperature-dependent. High temperatures favor ortho-substitution, while low temperatures favor para-substitution. wikipedia.orgbyjus.com
Application Installation of the acetyl group at the C-3 (ortho) position of 5-chlorosalicylic acid via the rearrangement of its acetate ester. wikipedia.orgthermofisher.cn

Hydroxyl Group Introduction and Protection/Deprotection Schemes

The synthesis of this compound involves the strategic introduction and potential protection of a phenolic hydroxyl group on a benzoic acid framework. The hydroxyl group is a highly reactive site, susceptible to various reactions such as oxidation and acylation. cem.comhighfine.com Therefore, its introduction and subsequent protection are critical steps in a multi-step synthesis to ensure selectivity and achieve the desired final product.

Hydroxyl Group Introduction: The core structure, a substituted hydroxybenzoic acid, can be synthesized through several established routes. researchgate.net For instance, the precursor 5-chlorosalicylic acid is itself a derivative of salicylic acid (2-hydroxybenzoic acid). wikipedia.org The hydroxyl group is typically introduced onto the benzene (B151609) ring prior to other functionalizations. One common industrial method is the Kolbe-Schmitt reaction , where a metal phenoxide is carboxylated under high temperature and pressure with carbon dioxide.

Another key method involves the transformation of other functional groups on the aromatic ring. For example, an amino group can be converted to a hydroxyl group via diazotization followed by hydrolysis, a sequence often employed in the synthesis of complex phenols.

Protection and Deprotection of the Hydroxyl Group: In the context of synthesizing this compound, the phenolic hydroxyl group often requires protection to prevent it from reacting during subsequent steps, such as the introduction of the acetyl group. cem.com The choice of protecting group is crucial; it must be stable under the reaction conditions and easily removable without affecting other parts of the molecule. cem.comhighfine.com

The protection is mainly achieved by converting the hydroxyl group into an ether or an ester. highfine.com

Ether Protecting Groups: Alkyl ethers (e.g., methyl, benzyl) and silyl (B83357) ethers are common choices. Methyl ethers are robust but require harsh conditions for removal (e.g., BBr₃), which might not be suitable for a sensitive substrate. highfine.com Benzyl (B1604629) ethers are more versatile as they can be cleaved by catalytic hydrogenation, a mild method.

Ester Protecting Groups: The hydroxyl group can be protected by converting it to an ester, such as an acetate. This is particularly relevant for this target molecule, as the acetate group can serve a dual purpose: first as a protecting group, and second as the precursor to the acetyl group in a Fries rearrangement. ucalgary.ca

Deprotection is the process of removing the protecting group to regenerate the hydroxyl functionality. The conditions for deprotection must be chosen carefully to be selective. For example, silyl ethers are typically removed under acidic conditions or with fluoride (B91410) ion sources. highfine.com Ester groups are commonly cleaved by hydrolysis under basic conditions. google.com

Table 1: Common Protecting Groups for Phenolic Hydroxyls and Deprotection Conditions

Protecting GroupAbbreviationIntroduction ReagentsDeprotection Conditions
MethylMeDimethyl sulfate (B86663) (Me₂SO₄), NaHBoron tribromide (BBr₃), TMSI
BenzylBnBenzyl bromide (BnBr), K₂CO₃H₂, Pd/C (Hydrogenolysis)
AcetylAcAcetic anhydride (Ac₂O), PyridineK₂CO₃/MeOH (Hydrolysis)
TrimethylsilylTMSTrimethylsilyl chloride (TMSCl), Et₃NHCl, Tetrabutylammonium fluoride (TBAF)
tert-ButyldimethylsilylTBDMSTBDMSCl, ImidazoleHCl, TBAF

Catalytic Approaches in Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound can benefit from such approaches, particularly for forming the key carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Coupling Reactions for Aromatic C-C or C-Heteroatom Bond Formation

Transition metal catalysis offers powerful tools for constructing complex aromatic molecules. nih.gov For a molecule like this compound, these methods could be applied to either introduce the acetyl group directly or to build the substituted aromatic ring system.

Direct C-H Acylation: A state-of-the-art approach involves the direct acylation of a C-H bond on the phenol (B47542) ring, catalyzed by transition metals like palladium (Pd) or rhodium (Rh). acs.orgrsc.org This method avoids the need for pre-functionalized starting materials. The phenolic hydroxyl group can act as an internal directing group, guiding the catalyst to acylate the ortho position. nih.govrsc.org For instance, a Pd-catalyzed C-H acylation could potentially use an acetyl source to directly install the acetyl group at the C-3 position of 5-chlorosalicylic acid. rsc.org

Cross-Coupling Reactions: Alternatively, the acetyl group can be introduced via cross-coupling reactions. researchgate.netacs.org A classic example is the Friedel-Crafts acylation, which, while often using stoichiometric Lewis acids, can be rendered catalytic. organic-chemistry.org More advanced methods could involve the coupling of an organometallic reagent (e.g., an acetyl-bearing organotin or organoboron compound) with a halogenated or triflated phenol derivative, catalyzed by palladium. Nickel-catalyzed cross-coupling reactions have also emerged as a powerful method for synthesizing aryl ketones from various precursors. researchgate.netccspublishing.org.cn These reactions are valued for their functional group tolerance and broad substrate scope. ccspublishing.org.cn

Organocatalytic and Biocatalytic Transformations

Beyond metals, organocatalysis and biocatalysis present green and highly selective alternatives.

Organocatalysis: Organocatalysts are small organic molecules that can accelerate reactions. While direct organocatalytic acylation of phenols is an area of ongoing research, related transformations are well-established. For instance, N-heterocyclic carbenes (NHCs) are known to catalyze benzoin-type reactions to form α-hydroxy ketones. researchgate.net The principles of organocatalysis, such as using chiral amines or acids, could be applied to achieve specific transformations in the synthesis of complex benzoic acid derivatives. organic-chemistry.org

Biocatalysis: The use of enzymes (biocatalysts) offers unparalleled selectivity under mild, aqueous conditions. acsgcipr.org For the synthesis of hydroxyaryl ketones, several biocatalytic strategies are viable. researchgate.netnih.gov Oxidoreductase enzymes can perform selective oxidations of corresponding secondary alcohols to generate the ketone functionality. nih.govtaylorfrancis.com Conversely, certain lyase enzymes can catalyze the formation of C-C bonds to build the ketone structure from simpler aldehyde precursors. nih.gov While a direct biocatalytic route to this compound may not be established, the enzymatic reduction of prochiral ketones to produce chiral alcohols is a powerful and widely used industrial process, highlighting the potential for biocatalysis in this compound class. nih.gov

Optimization of Reaction Conditions and Yields

The efficiency and selectivity of the synthesis of this compound are highly dependent on reaction parameters. A key transformation for introducing the acetyl group onto the phenolic ring is the Fries rearrangement , where an aryl ester (like 2-acetoxy-5-chlorobenzoic acid) rearranges to a hydroxy aryl ketone. byjus.comwikipedia.orgsigmaaldrich.com This reaction is notoriously sensitive to conditions, making optimization crucial.

Solvent Effects and Reaction Kinetics

The choice of solvent can dramatically influence the outcome of the Fries rearrangement and other acylation reactions.

Solvent Polarity: In the Fries rearrangement, solvent polarity plays a critical role in determining the ratio of ortho to para isomers. byjus.comwikipedia.org Non-polar solvents tend to favor the formation of the ortho-acylated product (the desired 3-acetyl isomer). wikipedia.org This is often attributed to the reaction proceeding through a tight ion pair within a "solvent cage". In contrast, polar solvents can solvate the intermediate acylium ion, allowing it to diffuse further and preferentially attack the sterically less hindered para position. byjus.comrsc.org

Reaction Kinetics: The rate of acylation reactions catalyzed by Lewis acids is also solvent-dependent. organic-chemistry.orgresearchgate.net Solvents like dichloromethane (B109758) are often effective, while others may coordinate with the Lewis acid catalyst, reducing its activity. sci-hub.ru Kinetic studies on related systems show that the reaction often follows a mechanism where the Lewis acid activates the acylating agent, which is the rate-determining step. wikipedia.org

Temperature and Pressure Influence on Product Distribution

Temperature is a key lever for controlling the regioselectivity of the Fries rearrangement.

Thermodynamic vs. Kinetic Control: The ortho/para product ratio is a classic example of thermodynamic versus kinetic control. wikipedia.orgreddit.com

At low temperatures , the reaction is under kinetic control, and the para-substituted product is often favored as it arises from the faster-forming intermediate. wikipedia.org

At high temperatures , the reaction becomes reversible, allowing the system to reach thermodynamic equilibrium. youtube.com The ortho-substituted product is generally the more thermodynamically stable isomer because it can form a stable six-membered chelate ring between the phenolic hydroxyl, the ketone's carbonyl oxygen, and the Lewis acid catalyst. wikipedia.orgreddit.com Therefore, higher temperatures favor the formation of the desired ortho product, this compound.

Pressure: While temperature is the primary variable, pressure can also influence reactions, particularly those involving gaseous reagents or where the transition state has a significantly different volume from the reactants. For the Fries rearrangement in the liquid phase, pressure effects are generally less pronounced compared to temperature and solvent choice.

Table 2: Influence of Temperature and Solvent on Fries Rearrangement Regioselectivity

SubstrateCatalystSolventTemperatureOrtho:Para RatioReference
Phenyl AcetateAlCl₃Nitrobenzene25 °CPara favored wikipedia.org
Phenyl AcetateAlCl₃Nitrobenzene>100 °COrtho favored wikipedia.org
2-Fluorophenyl AcetateAlCl₃Monochlorobenzene100 °C3.03 : 1.0 researchgate.net
2-Fluorophenyl AcetateAlCl₃Monochlorobenzene120 °COrtho favored researchgate.net
2-Fluorophenyl AcetateAlCl₃(Solvent-free)170 °C1.72 : 1.0 researchgate.net

Note: Data is based on analogous substrates to illustrate general principles.

Purification Techniques for Synthetic Intermediates and Final Product

The isolation and purification of the final product, this compound, as well as its synthetic intermediates, are critical steps to ensure a high degree of purity. The primary techniques employed for this purpose are recrystallization and various forms of chromatography, which are selected based on the specific properties of the compound to be purified and the nature of the impurities present.

Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle lies in the differential solubility of the desired compound and its impurities in a suitable solvent or solvent system at varying temperatures. For the purification of this compound and its precursors, such as the corresponding chlorosalicylic acids, a systematic approach to solvent selection is crucial.

Research on related chloroacetylsalicylic acids has demonstrated the efficacy of solvent mixtures for recrystallization. For instance, a common practice involves the use of a dual-solvent system, such as a mixture of petroleum ether and toluene (B28343). In a typical procedure, the crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble (like toluene), and then a solvent in which it is less soluble (like petroleum ether) is gradually added until turbidity is observed. Upon slow cooling, the target compound crystallizes out, leaving the more soluble impurities in the mother liquor. For some chloroacetylsalicylic acids, a recrystallization from a petroleum/toluene mixture with a 2:1 ratio has been reported to yield a pure, white solid product. rsc.org In other cases, recrystallization from toluene alone has proven effective for purifying intermediates like 6-chlorosalicylic acid. rsc.org For precursors such as 3-chlorosalicylic acid, recrystallization from dilute alcohol has been successfully employed, yielding white, needle-like crystals.

The choice of solvent is paramount and is often determined empirically. An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point. Furthermore, the solvent's boiling point should not be excessively high to allow for easy removal from the purified crystals.

Chromatographic Methods

When recrystallization alone is insufficient to achieve the desired level of purity, chromatographic techniques are employed. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography

For the preparative scale purification of this compound and its intermediates, column chromatography is a powerful tool. In this technique, a glass column is packed with a solid adsorbent, typically silica (B1680970) gel, which serves as the stationary phase. The crude product is dissolved in a small amount of solvent and loaded onto the top of the column. A solvent or a mixture of solvents, the mobile phase (eluent), is then passed through the column.

The separation occurs as the components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds generally elute faster, while more polar compounds are retained longer on the polar silica gel.

In the context of purifying acetylated chlorosalicylic acids, it has been documented that column chromatography is sometimes performed before recrystallization to remove significant impurities. rsc.org A specific example for the purification of a related compound involved the use of a mobile phase consisting of ethyl acetate, petroleum ether, and glacial acetic acid in a ratio of 8:6:0.5. rsc.org The addition of a small amount of acetic acid to the eluent can be beneficial in preventing the streaking of acidic compounds on the silica gel column, leading to better separation. The fractions are collected sequentially and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.

Table 1: Exemplary Column Chromatography Parameters for Related Chloroacetylsalicylic Acids

ParameterValue
Stationary Phase Silica Gel
Mobile Phase Ethyl Acetate / Petroleum Ether / Glacial Acetic Acid (8:6:0.5 v/v/v) rsc.org
Elution Order Less polar impurities followed by the more polar desired product.
Fraction Analysis Thin-Layer Chromatography (TLC)

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an advanced analytical technique used to determine the purity of the final product and to monitor the progress of a reaction. It offers high resolution and sensitivity. For acidic compounds like this compound, reversed-phase HPLC is the most common mode.

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., a C18-modified silica gel column), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol (B129727). The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. The presence of any impurity peaks would indicate the need for further purification.

Table 2: General HPLC Parameters for the Purity Assessment of Benzoic Acid Derivatives

ParameterTypical Conditions
Column Reversed-phase C18 (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm) patsnap.com
Mobile Phase A 0.1% Triethylamine (B128534) or Formic Acid in Water patsnap.com
Mobile Phase B Acetonitrile or Methanol patsnap.com
Elution Gradient
Flow Rate 0.5 - 1.5 mL/min
Detection UV at λmax (e.g., 250 nm) rsc.org
Injection Volume 5 - 20 µL

By employing a combination of these purification and analytical techniques, this compound can be obtained with a high degree of purity, which is essential for its subsequent use in research and development.

Information regarding this compound is not available in publicly accessible resources.

Extensive searches for scientific literature and data pertaining to the chemical compound This compound have yielded no specific results for its advanced structural elucidation or spectroscopic characterization.

The performed searches for single-crystal X-ray diffraction studies, including molecular geometry, bond parameters, crystal packing, supramolecular architectures, and intermolecular interactions, did not return any data for this particular compound. Similarly, inquiries for detailed vibrational mode assignments from Fourier Transform Infrared (FT-IR) spectroscopy and overtone and combination band analysis from Fourier Transform Raman (FT-Raman) spectroscopy for "this compound" were unsuccessful.

While information is available for related compounds such as 5-chloro-2-hydroxybenzoic acid and 3-chloro-2-hydroxybenzoic acid, these are structurally distinct molecules, and their data cannot be used to accurately describe the specific characteristics of this compound as requested.

Therefore, due to the absence of the necessary experimental data in the public domain, it is not possible to generate the requested article with scientifically accurate and detailed information on the structural and spectroscopic properties of This compound .

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy

Correlation with Computational Vibrational Frequencies for Conformational Analysis

A cornerstone of modern structural chemistry involves the synergy between experimental vibrational spectroscopy (such as FTIR and Raman) and computational quantum chemical calculations. Methods like Density Functional Theory (DFT) are typically employed to calculate the vibrational frequencies of various possible conformers of a molecule. By comparing the theoretically predicted spectra with experimental data, a definitive conformational assignment can be made. For a molecule like 3-Acetyl-5-chloro-2-hydroxybenzoic acid, key conformational questions would revolve around the orientation of the carboxylic acid and acetyl groups relative to the benzene (B151609) ring and the nature of intramolecular hydrogen bonding.

However, a search of scientific literature and spectral databases did not yield any studies that have performed such a correlational analysis for this compound. While studies on related molecules like 5-chloro-2-hydroxybenzoic acid exist, this specific acetylated derivative remains uncharacterized in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.

Advanced ¹H and ¹³C NMR Chemical Shift Analysis

Detailed ¹H and ¹³C NMR data for this compound are not present in published, peer-reviewed literature. For a definitive analysis, one would expect to observe specific signals corresponding to the aromatic protons, the acetyl methyl protons, and the acidic proton in the ¹H NMR spectrum. The ¹³C NMR spectrum would show distinct resonances for the carbonyl carbons (acetyl and carboxylic acid), the aromatic carbons (both protonated and quaternary), and the acetyl methyl carbon. The precise chemical shifts would be influenced by the electronic effects of the chloro, hydroxyl, and acetyl substituents.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

To unambiguously assign the ¹H and ¹³C signals and confirm the structural connectivity, a suite of two-dimensional (2D) NMR experiments would be required.

COSY (Correlation Spectroscopy): Would establish the coupling relationships between adjacent protons, for instance, between the aromatic protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. For example, HMBC would show correlations from the acetyl methyl protons to the acetyl carbonyl carbon and the adjacent aromatic carbon.

No published studies containing COSY, HSQC, or HMBC data for this compound could be located.

Solid-State NMR for Polymorphic Forms (if applicable)

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase and is particularly useful for characterizing different crystalline forms, or polymorphs. Polymorphism can be a critical attribute for chemical compounds, influencing their physical properties. While it is conceivable that this compound could exist in different polymorphic forms, no research on its solid-state structure or potential polymorphism using ssNMR has been published.

High-Resolution Mass Spectrometry (HRMS)

Precise Molecular Weight Determination

High-resolution mass spectrometry is the definitive method for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₉H₇ClO₄), the theoretical exact mass can be calculated. An experimental HRMS measurement would aim to match this theoretical value to within a very small tolerance (typically a few parts per million), confirming the elemental composition.

Despite the fundamental nature of this measurement for compound characterization, specific HRMS data for this compound has not been reported in the accessible scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and the nature of its chromophores.

The UV-Vis spectrum of this compound is dominated by the electronic transitions within the substituted benzene ring, which acts as the primary chromophore. The hydroxyl (-OH), carboxylic acid (-COOH), acetyl (-COCH₃), and chloro (-Cl) groups all act as auxochromes, modifying the absorption characteristics of the benzene ring. uniba.skresearchgate.net

The principal electronic transitions observed in aromatic compounds of this nature are π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The presence of lone pairs on the oxygen atoms of the hydroxyl, carboxyl, and acetyl groups, as well as the chlorine atom, may also allow for n → π* transitions, although these are typically of lower intensity. researchgate.netresearchgate.net

The solvent used for analysis can influence the position and intensity of the absorption bands due to solute-solvent interactions. In a polar solvent, it is expected that this compound would exhibit distinct absorption maxima. Based on the analysis of salicylic (B10762653) acid and its derivatives, the following absorption bands can be anticipated: researchgate.netomicsonline.orgresearchgate.net

An intense absorption band in the range of 230-250 nm, corresponding to a π → π* transition of the benzene ring. researchgate.net

A second, often broader, absorption band at a longer wavelength, typically between 300-330 nm, which is also attributed to a π → π* transition but is more sensitive to the nature and position of the substituents. researchgate.net

The introduction of the acetyl group at the 3-position and the chloro group at the 5-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to salicylic acid, due to the extension of the conjugated system and the electronic effects of the substituents.

The expected UV-Vis absorption data is summarized in the table below.

Wavelength (λmax, nm) Type of Electronic Transition Associated Chromophore/Functional Groups
~240π → πSubstituted Benzene Ring
~310π → πSubstituted Benzene Ring with auxochromes

This chromophoric analysis, grounded in the principles of electronic spectroscopy, provides valuable insight into the electronic structure of this compound.

Theoretical and Computational Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. Calculations are typically performed using specific functionals, like B3LYP, and basis sets, such as 6-311++G(d,p), to solve the Schrödinger equation in an approximate manner. nih.gov

Optimized Molecular Geometries and Conformational Studies

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For 3-Acetyl-5-chloro-2-hydroxybenzoic acid, this involves the spatial relationship between the benzene (B151609) ring and its three substituents: a carboxylic acid group, an acetyl group, and a chlorine atom.

A critical feature of this molecule is the presence of intramolecular hydrogen bonds. It is highly probable that a strong intramolecular hydrogen bond forms between the hydroxyl group at position 2 and the carbonyl oxygen of the carboxylic acid group, creating a stable six-membered ring. A second, weaker intramolecular hydrogen bond may also exist between the same hydroxyl group and the carbonyl oxygen of the acetyl group at position 3. These interactions are crucial in determining the planarity and conformational preferences of the molecule.

In a related study on 5-chloro-2-hydroxybenzoic acid, DFT calculations confirmed the existence of a strong intramolecular hydrogen bond between the hydroxyl and carboxylic acid groups. nih.gov The orientation of the carboxylic acid group relative to the benzene ring is a key conformational parameter. For this compound, the rotational barriers of both the carboxylic acid and acetyl groups would be significant factors in its conformational landscape. The most stable conformer would be the one that minimizes steric hindrance while maximizing the stabilizing effects of hydrogen bonding.

Hypothetical Optimized Geometrical Parameters for this compound (based on related structures)

This table presents hypothetical, estimated values for bond lengths and angles based on data from similar compounds. Actual, specific calculated values for the title compound are not available in the cited literature.

ParameterBond/AngleHypothetical Value
Bond LengthC-Cl~1.74 Å
C=O (Carboxyl)~1.22 Å
C-O (Carboxyl)~1.34 Å
O-H (Carboxyl)~0.97 Å
C=O (Acetyl)~1.23 Å
C-C (Acetyl)~1.51 Å
O-H (Hydroxyl)~0.96 Å
Bond AngleO=C-O (Carboxyl)~123°
C-C-Cl~119°
C-C-C (Acetyl)~120°

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals: HOMO-LUMO energies and distributions)

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. lookchem.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. lookchem.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. lookchem.com

Hypothetical Frontier Orbital Energies

This table presents hypothetical, estimated values based on general principles and data from similar compounds. Actual, specific calculated values for the title compound are not available in the cited literature.

ParameterHypothetical Energy (eV)
HOMO~ -6.5 eV
LUMO~ -2.0 eV
HOMO-LUMO Gap (ΔE)~ 4.5 eV

Atomic Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

In this compound, the most negative regions (red) are anticipated to be located around the oxygen atoms of the carbonyl groups (in both the carboxylic acid and acetyl functions) and the hydroxyl group, due to the high electronegativity of oxygen. The most positive region (blue) would likely be associated with the acidic hydrogen of the carboxylic acid group and the hydrogen of the hydroxyl group. The aromatic ring would exhibit regions of moderate negative potential, while the chlorine atom would also contribute to the electrostatic landscape. This map is crucial for understanding intermolecular interactions, including hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, which occurs when electrons are shared over multiple atoms or bonds, leading to increased stability. Hyperconjugation is a specific type of delocalization involving the interaction of filled bonding orbitals with adjacent empty or partially filled antibonding orbitals.

Prediction of Spectroscopic Properties

Computational Vibrational Frequency Analysis and Scaling

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. DFT calculations typically determine the harmonic frequencies, which are systematically higher than the experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, the calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.

The vibrational spectrum of this compound would be complex, with characteristic modes for each functional group. A study on the related 5-chloro-2-hydroxybenzoic acid provided detailed assignments for its vibrational modes, which can serve as a guide. nih.gov

Key Predicted Vibrational Modes for this compound

This table presents hypothetical frequency ranges based on characteristic group frequencies and data from similar compounds. Actual, specific calculated values for the title compound are not available in the cited literature.

Vibrational ModeFunctional GroupHypothetical Frequency Range (cm⁻¹, scaled)
O-H stretching (H-bonded)Carboxylic Acid~3200-2500
C-H stretchingAromatic Ring~3100-3000
C-H stretchingAcetyl Methyl Group~2980-2900
C=O stretchingCarboxylic Acid~1680-1660
C=O stretchingAcetyl Group~1660-1640
C-C stretchingAromatic Ring~1600-1450
O-H bendingCarboxylic Acid~1440-1395
C-O stretchingCarboxylic Acid~1320-1210
C-Cl stretchingChloro Group~750-550

The broadening and shifting of the O-H and C=O stretching bands would be significant indicators of the strong intramolecular hydrogen bonding within the molecule. The precise positions of these bands provide valuable information about the strength and nature of these interactions.

Theoretical NMR Chemical Shift Prediction and Experimental Validation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound can be effectively carried out using quantum chemical calculations, most commonly through Density Functional Theory (DFT). The standard methodology involves:

Geometry Optimization: The molecule's 3D structure is first optimized to find its lowest energy conformation. Functionals like B3LYP with a basis set such as 6-311+G(d,p) are standard for this step.

NMR Calculation: Following optimization, the Gauge-Independent Atomic Orbital (GIAO) method is typically employed within the DFT framework to calculate the magnetic shielding tensors for each nucleus (¹H and ¹³C).

Chemical Shift Determination: The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.

For this compound, specific intramolecular interactions would significantly influence the chemical shifts. The strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the carboxylic acid group is expected to cause a substantial downfield shift for the hydroxyl proton, often exceeding 10 ppm. The electron-withdrawing effects of the acetyl and chloro groups would also deshield nearby aromatic protons and carbons.

Experimental validation would require the synthesis of the compound and subsequent analysis using ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent. A comparison between the predicted and experimental spectra would then serve to validate the accuracy of the computational model and confirm the structural assignments. Discrepancies could point to specific solvent effects or conformational dynamics not fully captured by the gas-phase or implicit solvent models used in the calculations.

UV-Vis Absorption Maxima Prediction (e.g., TD-DFT)

The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic excitations from the ground state to various excited states, which correspond to the absorption of UV-Vis light.

For aromatic compounds like this, the primary electronic transitions are typically π → π* transitions within the benzene ring and involving the carbonyl groups. The presence of hydroxyl, acetyl, and chloro substituents modifies the molecular orbitals and their energy levels. Studies on similar benzoic acid derivatives show that TD-DFT calculations, particularly with range-separated functionals like CAM-B3LYP, provide results that align well with experimental spectra. researchgate.net The calculations yield the excitation energies (which determine the absorption wavelength, λ_max) and the oscillator strengths (which relate to the intensity of the absorption).

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands of a substituted salicylic (B10762653) acid. The analysis of the molecular orbitals involved in the main transitions would reveal a significant contribution from the π systems of the aromatic ring and the acetyl group.

Table 1: Typical Calculated vs. Experimental UV Absorption Bands for Related Benzoic Acid Derivatives Note: This table illustrates typical values for parent compounds to provide context for the expected spectral regions of this compound. Data is derived from computational studies on these molecules. researchgate.net

CompoundPredicted Band (TD-DFT)Transition Type
Salicylic Acid~298 nm, ~235 nmπ → π
Benzoic Acid~275 nm, ~230 nmπ → π

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) properties describe how a material's optical properties change under a strong electromagnetic field, such as that from a laser. Organic molecules with extensive π-conjugation and significant charge asymmetry often exhibit notable NLO effects.

Calculation of Linear Polarizability (α) and First-Order Hyperpolarizability (β)

The key NLO parameters at the molecular level are the linear polarizability (α) and the first-order hyperpolarizability (β). These properties can be calculated using quantum chemical methods, often with the same DFT or Møller-Plesset perturbation theory (MP2) approaches used for other properties. quora.com

Linear Polarizability (α): This tensor quantity describes the linear response of the molecular electron cloud to an applied electric field, essentially how easily the electron cloud can be distorted.

First-Order Hyperpolarizability (β): This is a third-rank tensor that measures the second-order (non-linear) response of the molecule to the electric field. A large β value is a primary indicator of a potentially useful second-harmonic generation (SHG) material.

For this compound, the presence of electron-donating (hydroxyl) and electron-withdrawing (acetyl, carboxyl, chloro) groups on the π-conjugated benzene ring creates a dipole moment and enhances charge asymmetry, which are prerequisites for a significant β value. Calculations would involve applying a theoretical electric field to the optimized molecular structure and calculating the resulting energy or dipole moment changes. While specific values are not published for this exact molecule, related organic compounds have been shown to possess significant hyperpolarizabilities. osti.gov

Supramolecular Interaction Modeling

The assembly of molecules in the solid state is governed by a complex interplay of non-covalent interactions. Modeling these interactions is crucial for predicting crystal structures and material properties.

Hydrogen Bonding Strength and Directionality

This compound possesses multiple functional groups capable of acting as hydrogen bond donors and acceptors. Its analogue, 3-acetyl-5-bromo-2-hydroxybenzoic acid, is computed to have two hydrogen bond donors and four acceptors. nih.gov

The most significant interaction is the strong intramolecular hydrogen bond between the ortho-positioned hydroxyl group (donor) and the carbonyl oxygen of the carboxylic acid (acceptor). This interaction is a well-known feature in salicylic acid and its derivatives, leading to the formation of a highly stable six-membered ring, denoted as an S(6) graph-set motif. osti.govnih.govresearchgate.net This bond is highly directional and significantly influences the molecule's conformation and acidity.

In the solid state, intermolecular hydrogen bonds are also expected. The carboxylic acid group is a potent hydrogen bond motif, capable of forming strong O-H···O dimers between two molecules, creating characteristic R²₂(8) ring motifs. nih.govresearchgate.net The carbonyl oxygen of the acetyl group can also act as a hydrogen bond acceptor. Theoretical analysis using methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to visualize, characterize, and quantify the strength of these bonds.

Table 2: Potential Hydrogen Bonds in this compound

TypeDonorAcceptorExpected Strength
IntramolecularPhenolic -OHCarboxylic acid C=OStrong
IntermolecularCarboxylic acid -OHCarboxylic acid C=O (of another molecule)Strong
IntermolecularAromatic C-HCarbonyl Oxygen (Acetyl or Carboxyl)Weak

Halogen Bonding and Other Non-Covalent Interactions

Beyond hydrogen bonding, the chlorine atom on the aromatic ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic species (the "σ-hole") and interacts with a nucleophile (like a lone pair on an oxygen or nitrogen atom).

In the crystal lattice of this compound, the chlorine atom could engage in C-Cl···O or C-Cl···Cl interactions with neighboring molecules. These interactions, while generally weaker than hydrogen bonds, are highly directional and can play a crucial role in determining the final crystal packing arrangement. The crystal structure of 5-chlorosalicylic acid, for example, reveals a network of hydrogen bonds and other C-H···O interactions that link molecules together. nih.govresearchgate.net The presence of the additional acetyl group and the specific electronic environment in this compound would further influence these packing motifs. Modeling these interactions requires accurate computational methods that can capture dispersion forces and the anisotropic nature of the electron density around the halogen atom.

Chemical Reactivity and Derivatization Studies

Reactivity of Functional Groups

The simultaneous presence of electron-donating (hydroxyl) and electron-withdrawing (carboxylic acid, acetyl, chloro) groups on the benzene (B151609) ring influences the reactivity of each site.

Carboxylic Acid Reactivity (e.g., Esterification, Amidation, Decarboxylation)

The carboxylic acid group is a primary site for modification, readily undergoing reactions typical of its class.

Esterification: The carboxylic acid can be converted to its corresponding esters through various methods. Standard acid-catalyzed esterification with alcohols is a common approach. For instance, the esterification of hydroxybenzoic acids can be achieved by reacting them with halocarbons in a homogeneous liquid phase in the presence of a nonquaternizable tertiary amine. google.com Another method involves the reaction with an alkyl halide in a basic, aqueous, or biphasic solvent system. google.com For example, methyl esters of similar compounds have been synthesized by refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of sulfuric acid. mdpi.com A process for preparing benzyl (B1604629) esters of hydroxybenzoic acids involves reacting the acid with benzyl chloride in the presence of an amide catalyst. google.com

Amidation: The synthesis of amides from 3-acetyl-5-chloro-2-hydroxybenzoic acid is a key transformation. Direct reaction between the related 5-chlorosalicylic acid and primary amines in an inert solvent using phosphorus trichloride (B1173362) (PCl₃) as an activating agent has been shown to produce N-substituted amides. researchgate.netrevistadechimie.ro More broadly, carboxylic acids can be converted to amides using various coupling reagents that generate activated intermediates, such as acyloxy-phosphonium species, which then react with primary or secondary amines. nih.gov

Decarboxylation: The removal of the carboxyl group can be achieved under certain conditions. For hydroxybenzoic acids, decarboxylation can occur during processes like alkali-fusion oxidation at high temperatures, which is a method used to produce phenols from aromatic carboxylic acids. google.com

Phenolic Hydroxyl Reactivity (e.g., Alkylation, Acylation, Oxidation)

The phenolic hydroxyl group is another key site for derivatization, with its reactivity influenced by the acidic proton and the nucleophilicity of the oxygen atom.

Alkylation (Etherification): The phenolic hydroxyl can be alkylated to form ethers. A general method for the etherification of hydroxybenzoic acids involves reacting the acid with an alkyl halide, such as ethyl chloride, in a basic environment. google.com This reaction is typically carried out in an autoclave under pressure and at elevated temperatures (e.g., 80°C to 160°C). google.com The synthesis of 3-alkoxy benzoic acids from 3-hydroxybenzoic acid has been demonstrated through etherification with various alkyl halides in the presence of potassium carbonate in acetone. rasayanjournal.co.in

Acylation: The phenolic hydroxyl group can be acylated to form esters. This reaction typically involves reacting the phenol (B47542) with an acylating agent like an acid chloride or anhydride (B1165640) in the presence of a base.

Oxidation: Phenolic hydroxyl groups are susceptible to oxidation. The oxidation of phenolic compounds can be complex, potentially leading to the formation of quinones or coupling products. osti.gov The use of Fenton's reagent (a mixture of hydrogen peroxide and ferrous iron) is a known method for oxidizing hydroxybenzoic acids. nih.gov The oxidation of 2-hydroxybenzoic acid by advanced oxidation processes like H₂O₂/UV has been studied, leading to hydroxylated derivatives as primary products. researchgate.net

Acetyl Group Transformations (e.g., Reduction, Condensation Reactions)

The acetyl group offers further opportunities for synthetic modification.

Reduction: The carbonyl of the acetyl group can be reduced to a secondary alcohol (an ethyl alcohol group) using standard reducing agents like sodium borohydride. This transformation converts the acetyl group into a 1-hydroxyethyl substituent.

Condensation Reactions: The methyl group of the acetyl moiety is acidic and can participate in condensation reactions. Aldol-type condensations are particularly relevant. bas.bg For example, 3-acetylcoumarin (B160212) derivatives, which are structurally similar, undergo aldol (B89426) condensation with various aromatic aldehydes in the presence of a base like piperidine (B6355638) to form chalcone-like structures. bas.bgresearchgate.net This reactivity suggests that this compound could react with aldehydes to form α,β-unsaturated ketone derivatives.

Aromatic Halogen Reactivity (e.g., Nucleophilic Aromatic Substitution, Metal-Catalyzed Cross-Coupling Reactions)

The chlorine atom attached to the aromatic ring is the least reactive functional group but can be substituted under specific conditions.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be replaced by strong nucleophiles. The benzene ring is activated towards nucleophilic attack by the presence of the electron-withdrawing acetyl and carboxylic acid groups, particularly at positions ortho and para to these groups. However, the hydroxyl group is strongly activating for electrophilic substitution and deactivating for nucleophilic substitution. SNAr reactions on chloroarenes typically require harsh conditions or significant activation from multiple electron-withdrawing groups. nih.govmdpi.com

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), provide powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the halogen. These reactions would allow for the introduction of a wide variety of substituents in place of the chlorine atom.

Exploration of Derivatives with Modified Substituent Patterns

The functional group reactivity described above allows for the systematic synthesis of a library of derivatives.

Synthesis of Esters, Amides, and Ethers of this compound

Building upon the fundamental reactivity, specific classes of derivatives can be prepared.

Esters: Ester derivatives can be synthesized via Fischer esterification by reacting the parent acid with an alcohol under acidic catalysis. For example, methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate was prepared by dissolving the corresponding carboxylic acid in methanol with sulfuric acid and heating at reflux. mdpi.com Alternatively, reaction with alkyl halides in the presence of a base provides another route. google.com

Amides: Amide derivatives are accessible through the reaction of the carboxylic acid with amines. A common method involves activating the carboxylic acid with an agent like PCl₃ before adding the desired primary or secondary amine. researchgate.netrevistadechimie.ro This has been successfully applied to the synthesis of N-substituted amides of 5-chlorosalicylic acid. researchgate.netrevistadechimie.ro

Ethers: Ether derivatives are formed by the alkylation of the phenolic hydroxyl group. This is typically achieved by treating the compound with an alkyl halide in the presence of a base like sodium hydroxide (B78521) or potassium carbonate. google.comrasayanjournal.co.in The reaction often requires heating to proceed at a reasonable rate. google.com

Introduction of Additional Functionalities onto the Aromatic Ring

The aromatic ring of this compound possesses two unsubstituted carbon atoms at positions 4 and 6, which are potential sites for the introduction of new functional groups via electrophilic aromatic substitution (EAS). The regioselectivity of such reactions is dictated by the combined electronic and steric effects of the three existing substituents: the hydroxyl (-OH), the acetyl (-COCH₃), and the chloro (-Cl) groups.

Directing Effects of Substituents:

Hydroxyl Group (-OH): As a powerful activating group, the hydroxyl group strongly directs incoming electrophiles to the ortho and para positions. In this molecule, the position ortho to the hydroxyl group is C-3 (already substituted), and the para position is C-5 (also substituted). The other ortho position is C-1 (bearing the carboxyl group). Therefore, its primary influence is directed towards positions 3 and 5.

Acetyl Group (-COCH₃): This is a deactivating group and a meta-director. The positions meta to the acetyl group are C-5 (substituted) and C-1 (substituted).

Chloro Group (-Cl): The chlorine atom is a deactivating group but directs incoming electrophiles to the ortho and para positions. The positions ortho to the chloro group are C-4 and C-6 (both unsubstituted). The position para to the chloro group is C-2 (substituted).

Carboxylic Acid Group (-COOH): This is a deactivating group and a meta-director. The positions meta to the carboxyl group are C-3 and C-5 (both substituted).

Considering the combined influence, the chloro group's ortho, para-directing effect is the most significant for the unsubstituted positions. Therefore, further electrophilic substitution is most likely to occur at positions 4 and 6.

Nitration: Studies on the nitration of salicylic (B10762653) acid using a nitric acid/acetic acid mixture show the formation of both 3-nitro- and 5-nitrosalicylic acids. researchgate.net In the case of this compound, nitration would be expected to introduce a nitro group (-NO₂) at either position 4 or 6, guided by the chloro substituent. Runaway reactions can occur during the nitration of salicylic acid, especially with the potential formation and decomposition of picric acid, necessitating careful thermal control. nih.gov

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) is another common EAS reaction. In related compounds like salicylic acid, sulfonation can lead to substitution at the 5-position. For this compound, sulfonation would likely occur at position 4 or 6. For instance, chlorination of 5-sulphosalicylic acid yields 3-chloro-5-sulphosalicylic acid, demonstrating the possibility of functionalizing a pre-sulfonated ring. ias.ac.in

Further Halogenation: Introducing another halogen atom (e.g., bromine or another chlorine) would also be directed to positions 4 and 6. The halogenation of salicylic acid itself can produce a mixture of products, including 3-chloro-, 5-chloro-, and 3,5-dichlorosalicylic acids, indicating that multiple halogenations are possible. ias.ac.in

Reaction Mechanism Elucidation

The introduction of new functionalities and other reactions involving this compound proceed through well-established reaction mechanisms, primarily electrophilic aromatic substitution.

Mechanistic Studies of Halogenation and Acylation Reactions

Halogenation Mechanism: Aromatic halogenation is a classic example of electrophilic aromatic substitution (EAS). masterorganicchemistry.comyoutube.com The reaction of the aromatic ring with a halogen, such as chlorine (Cl₂) or bromine (Br₂), typically requires a Lewis acid catalyst (e.g., AlCl₃, FeBr₃). youtube.com

The mechanism proceeds in two main steps:

Formation of the Electrophile and Nucleophilic Attack: The Lewis acid polarizes the halogen molecule, creating a potent electrophile (e.g., Br⁺-FeBr₄⁻). The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic halogen. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com

Deprotonation and Restoration of Aromaticity: A weak base, often the complex formed from the Lewis acid and halide (e.g., [FeBr₄]⁻), abstracts a proton from the carbon atom that formed the new bond with the electrophile. youtube.com The electrons from the C-H bond move back into the ring, restoring its aromaticity and yielding the halogenated product. masterorganicchemistry.com

Acylation Mechanism (Fries Rearrangement): While the target molecule is already acylated, understanding acylation mechanisms is crucial. The Fries rearrangement is a relevant reaction for phenolic esters, which could be formed from the hydroxyl group of the title compound. This reaction involves the rearrangement of an acyl group from a phenolic ester to the aromatic ring, typically catalyzed by a Lewis acid. youtube.com

The mechanism involves the formation of an acylium ion intermediate (R-C=O⁺) after the Lewis acid coordinates to the ester's carbonyl oxygen. This electrophilic acylium ion can then attack the aromatic ring at the ortho or para positions relative to the hydroxyl group, following the standard EAS pathway of sigma complex formation and subsequent deprotonation.

Kinetics of Aromatic Substitution Reactions

The rate of electrophilic aromatic substitution reactions is highly dependent on the nature of the substituents already present on the aromatic ring. wikipedia.org Substituents are broadly classified as either activating (increasing the reaction rate) or deactivating (decreasing the reaction rate) compared to benzene. wikipedia.org

Activating Groups: These groups donate electron density to the ring, stabilizing the carbocation intermediate and lowering the activation energy of the rate-determining step. The hydroxyl group (-OH) is a strong activating group. masterorganicchemistry.comwikipedia.org

Deactivating Groups: These groups withdraw electron density from the ring, destabilizing the intermediate and increasing the activation energy. The acetyl (-COCH₃), chloro (-Cl), and carboxylic acid (-COOH) groups are all deactivating. masterorganicchemistry.comwikipedia.org

Kinetic studies on the nitration of the parent compound, salicylic acid, with a nitric acid/acetic acid system revealed a global second-order kinetic law, being first-order with respect to both the substrate and nitric acid. researchgate.net The table below shows the kinetic constants for the formation of the main products in that reaction.

Table 1: Kinetic Data for the Nitration of Salicylic Acid at 298 K

Product FormedKinetic Constant (k) (L mol⁻¹ s⁻¹)
5-Nitrosalicylic acid1.5 x 10⁻⁴
3-Nitrosalicylic acid0.3 x 10⁻⁴
2-Nitrophenol (Side-product)0.2 x 10⁻⁴

Data sourced from a study on salicylic acid nitration. researchgate.net

The rate of substitution on this compound would be expected to be considerably lower than these values due to the additional electron-withdrawing acetyl and chloro groups.

Compound Reference Table

Q & A

Q. How can isotopic labeling (²H, ¹³C) aid in elucidating the metabolic pathways of this compound in in vitro models?

  • Methodological Answer :
  • Synthesis of Labeled Analogs : Introduce ¹³C at the acetyl carbonyl via [¹³C]-acetic anhydride.
  • Tracing : Use LC-MS/MS to track labeled metabolites (e.g., deacetylated or hydroxylated products).
  • Kinetics : Perform pulse-chase experiments in hepatocyte cultures to quantify metabolic turnover .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.